molecular formula C14H8ClN3O4 B8629680 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-74-7

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8629680
CAS RN: 61619-74-7
M. Wt: 317.68 g/mol
InChI Key: SULHTHXWWOBOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C14H8ClN3O4 and its molecular weight is 317.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61619-74-7

Product Name

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C14H8ClN3O4

Molecular Weight

317.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H8ClN3O4/c15-10-1-3-11(4-2-10)17-7-9(8-19)14(16-17)12-5-6-13(22-12)18(20)21/h1-8H

InChI Key

SULHTHXWWOBOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 37 g of phosphorus oxychloride dropwise to 153 ml of dimethylformamide at from 10° to 20° C. Stir the thus-obtained admixture for 30 minutes at room temperature before adding 18.3 g of 5-nitro-2-acetylfuran-p-chlorophenylhydrazone in portions, thus causing the temperature to rise to 40° C. Stir for 4 additional hours at 40° C and then pour the solution containing the 4-pyrazolylmethylenedimethylammonium salt onto 1 kg of ice and water. Heat the so-cooled solution for 1 hour at 40° C, and then (vacuum) filter it at room temperature. Wash filter residue with water to obtain a 92% yield of 1-(p-chlorophenyl)-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde [m.p. 192° to 193° C (from toluene)].
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
5-nitro-2-acetylfuran-p-chlorophenylhydrazone
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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